

K₂PtCl₄ crystal structure and space group

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *platinum (II) potassium chloride*

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An In-Depth Technical Guide to the Crystal Structure and Space Group of Potassium Tetrachloroplatinate(II) (K₂PtCl₄)

Executive Summary

Potassium tetrachloroplatinate(II) (K₂PtCl₄) is a cornerstone reagent in the field of platinum chemistry, serving as a critical precursor for the synthesis of numerous platinum complexes, including the landmark anticancer drug cisplatin.[1][2] Its chemical reactivity and physical properties are intrinsically linked to its solid-state arrangement. This guide provides a comprehensive technical overview of the crystal structure of K₂PtCl₄, detailing its crystallographic parameters, coordination environments, and the experimental methodologies used for its characterization. We will explore the causality behind its structural features and how they dictate its utility in synthetic and materials science applications.

Introduction: Significance and Properties of K₂PtCl₄

Potassium tetrachloroplatinate(II) is a reddish-orange, crystalline solid with appreciable solubility only in water.[2][3] It is one of the most readily obtainable salts from platinum ores.[2] The compound's significance stems primarily from its role as a versatile starting material. The [PtCl₄]²⁻ anion features chloride ligands that are readily displaced, enabling the synthesis of a

wide array of platinum(II) complexes through substitution reactions.[2] This reactivity is fundamental to its use in preparing therapeutic agents and catalysts.[1][4]

Understanding the precise three-dimensional arrangement of atoms in the K_2PtCl_4 crystal is paramount. The crystal structure governs the compound's stability, dictates the accessibility of the platinum center for chemical reactions, and influences its solid-state properties. Recent studies have even visualized its decomposition chemistry at an atomic level, revealing transient intermediate phases and reaction pathways that are directly linked to its initial crystalline form.
[5]

Crystallographic Data and Crystal Structure

The crystal structure of K_2PtCl_4 has been definitively characterized using single-crystal X-ray diffraction techniques.[6] It crystallizes in the tetragonal system, a structure that is isomorphous with its palladium analogue, K_2PdCl_4 . [6][7]

Summary of Crystallographic Data

The key crystallographic parameters for K_2PtCl_4 are summarized in the table below, based on data from high-precision diffractometer studies.

Parameter	Value	Source(s)
Formula	K_2PtCl_4	[6][8]
Molar Mass	415.09 g/mol	[6]
Crystal System	Tetragonal	[6][8][9]
Space Group	P4/mmm	[5][6][8]
Space Group No.	123	[6][8]
Lattice Parameters	$a = 7.025 (3) \text{ \AA}$	[6]
	$b = 7.025 (3) \text{ \AA}$	[6]
	$c = 4.144 (2) \text{ \AA}$	[6]
	$\alpha = \beta = \gamma = 90^\circ$	[8]
Unit Cell Volume (V)	204.5 \AA^3	[6]
Formula Units (Z)	1	[6]
Calculated Density (Dc)	3.350 g/cm^3	[6]

Detailed Structural Description

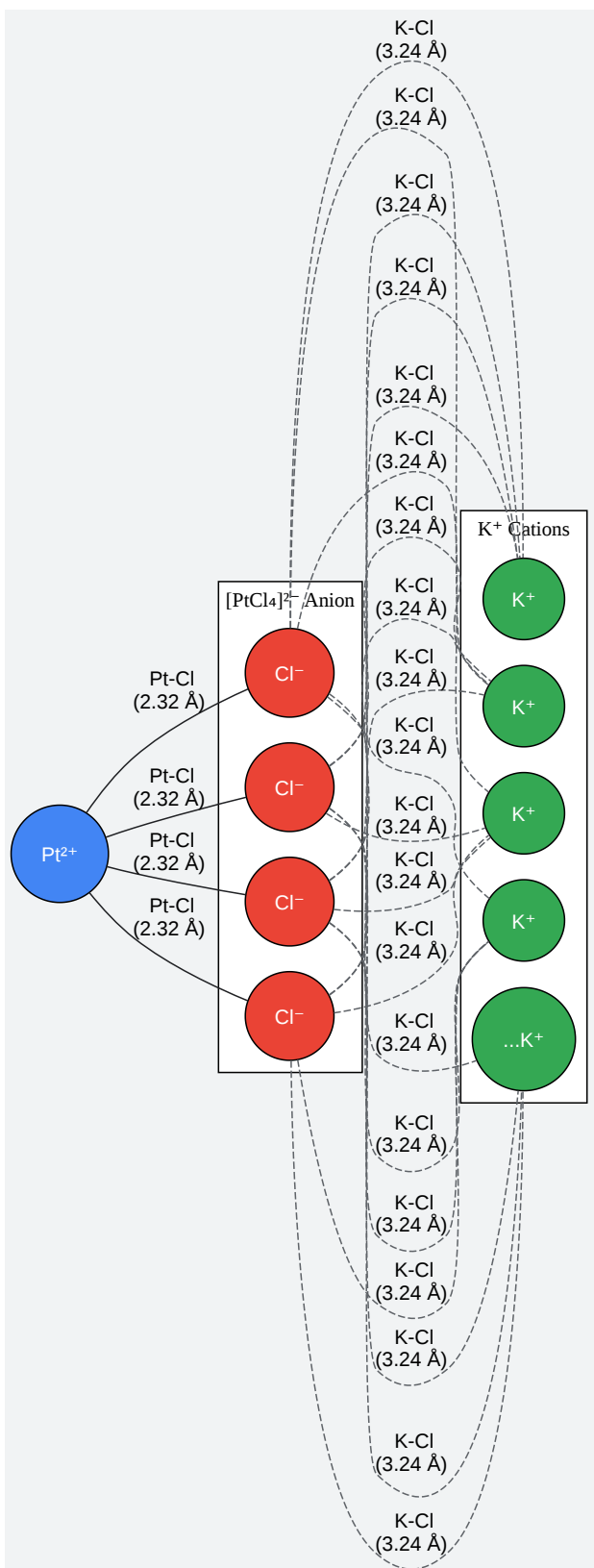
The structure of K_2PtCl_4 is defined by the arrangement of potassium (K^+) cations and the square planar tetrachloroplatinate(II) ($[PtCl_4]^{2-}$) anions.[2][8]

- The $[PtCl_4]^{2-}$ Anion: The platinum(II) ion is at the center of a square planar coordination environment, bonded to four equivalent chloride ligands.[8][9] The Pt-Cl bond distance has been measured with high accuracy to be $2.308 (2) \text{ \AA}$, or 2.316 \AA when corrected for thermal motion.[6] This square planar geometry is characteristic of d^8 metal complexes like Pt(II).[1]
- The K^+ Cation Environment: Each potassium cation is coordinated to eight equivalent chloride atoms in a body-centered cubic geometry.[8][9] The K-Cl bond distance is approximately $3.24 - 3.30 \text{ \AA}$. [8][9]
- Overall Lattice Structure: The crystal is built from layers of these ions. The $[PtCl_4]^{2-}$ anions form sheets, with the potassium cations situated between them, providing electrostatic

balance. The chloride atoms are bonded to both the platinum and potassium ions, forming a network of distorted square pyramids (ClK_4Pt) that share corners, edges, and faces, creating a stable, three-dimensional structure.^{[8][9]}

Visualization of Ionic Connectivity

The following diagram illustrates the fundamental coordination relationships within the K_2PtCl_4 unit cell, highlighting the connectivity between the central platinum atom, its chloride ligands, and the coordinating potassium ions.



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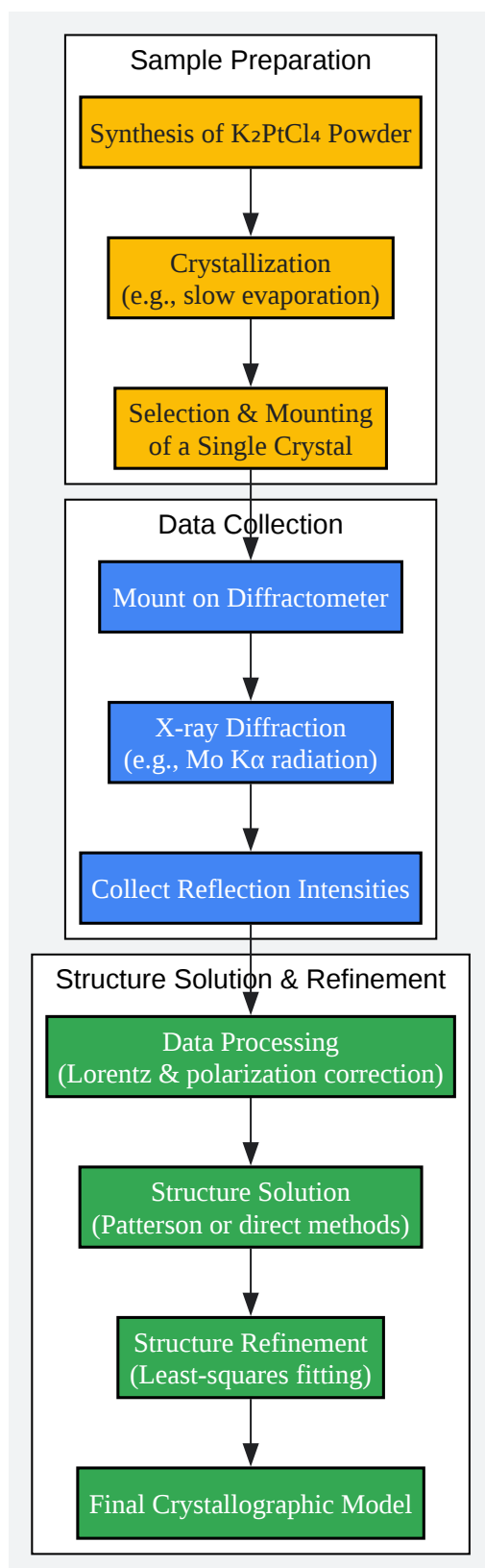
Caption: Conceptual diagram of K_2PtCl_4 ionic connectivity.

Experimental Determination of Crystal Structure

The definitive elucidation of the K_2PtCl_4 crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD). This technique allows for the precise measurement of electron density within a crystal, from which atomic positions, bond lengths, and bond angles can be accurately determined.

Experimental Workflow

The process of structure determination follows a well-established workflow, from sample preparation to data analysis and final structure refinement.



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Caption: Standard workflow for single-crystal X-ray diffraction.

Protocol for Structure Determination

The following protocol is a generalized methodology based on established crystallographic studies of K_2PtCl_4 .^[6]

- Crystal Growth and Selection:
 - Synthesize K_2PtCl_4 by reacting platinum chloride with potassium chloride or by reducing potassium hexachloroplatinate(IV).^{[1][2]}
 - Dissolve the resulting powder in deionized water.^[5]
 - Promote the growth of single crystals through slow evaporation of the solvent in a vibration-free environment.
 - Select a suitable single crystal (e.g., dimensions ~0.11 x 0.13 x 0.18 mm) under a microscope and mount it on a goniometer head.^[6]
- Data Collection:
 - Mount the crystal on an automatic four-circle diffractometer (e.g., a Picker diffractometer).^[6]
 - Utilize a monochromatic X-ray source, typically Molybdenum $K\alpha$ radiation ($\lambda = 0.7107 \text{ \AA}$).^[6]
 - Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations and improve data quality.
 - Perform a series of scans to collect the intensities of a large number of unique reflections across a defined range of diffraction angles (2θ).
- Data Processing and Structure Solution:
 - Apply corrections to the raw intensity data for factors such as Lorentz and polarization effects.^[6]

- If the crystal is highly absorbing (as is the case for K_2PtCl_4), apply an absorption correction based on the crystal's dimensions.[6]
- Determine the unit cell dimensions and space group (P4/mmm) from the diffraction pattern.[6]
- Solve the structure using Patterson or direct methods to find the initial positions of the heavy atoms (Pt).
- Structure Refinement:
 - Use the initial atomic positions to calculate theoretical structure factors and compare them to the observed data.
 - Refine the atomic coordinates, and thermal displacement parameters using a least-squares minimization algorithm.
 - Continue the refinement process until the calculated and observed structure factors show the best possible agreement, indicated by low R-factors.
 - The final refined model provides the precise atomic positions and bond lengths reported in crystallographic databases.[6][8]

Structural Implications for Chemical Reactivity

The tetragonal crystal structure of K_2PtCl_4 is not merely a static description; it is fundamental to the compound's chemical behavior.

- Precursor for Cisplatin Synthesis: The square planar geometry of the $[PtCl_4]^{2-}$ anion is a key factor in its utility. The chloride ligands are relatively labile and can be sequentially substituted by other ligands, such as ammonia, to form therapeutically active compounds like cis-diamminedichloroplatinum(II) (cisplatin).[2][10]
- Solid-State Decomposition: Under electron beam irradiation, the K_2PtCl_4 lattice undergoes a disproportionation reaction to form K_2PtCl_6 (which has a different, Fm-3m space group) and crystalline platinum metal.[5] This transformation, directly visualized using advanced

microscopy, highlights the inherent reactivity within the crystal lattice and provides insight into the mechanisms of solid-state decomposition and nanoparticle formation.[5][11]

Conclusion

Potassium tetrachloroplatinate(II) adopts a well-defined tetragonal crystal structure with the space group P4/mmm (No. 123). This arrangement consists of distinct square planar $[\text{PtCl}_4]^{2-}$ anions and K^+ cations held in a three-dimensional ionic lattice. The precise structural parameters, determined by single-crystal X-ray diffraction, reveal a Pt-Cl bond length of approximately 2.32 Å and a K-Cl distance of about 3.24 Å.[6][8] This specific atomic architecture is directly responsible for the compound's characteristic chemical reactivity, particularly the lability of its chloride ligands, which establishes K_2PtCl_4 as an indispensable precursor in the synthesis of a vast range of platinum complexes for medicine and catalysis.

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- To cite this document: BenchChem. [K₂PtCl₄ crystal structure and space group]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8457495/docs#k2ptcl4-crystal-structure-and-space-group\]](https://www.benchchem.com/product/b8457495/docs#k2ptcl4-crystal-structure-and-space-group)

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